![molecular formula C16H14ClN3O B3024850 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol CAS No. 315715-77-6](/img/structure/B3024850.png)
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
Overview
Description
“2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol” is a chemical compound with the CAS Number: 315715-77-6 . It has a molecular weight of 299.76 and its IUPAC name is 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}ethanol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol”, often starts from 3-phenylquinazoline-2,4(1H,3H)-dithione . The structures of all new compounds are inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Molecular Structure Analysis
The InChI code for “2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol” is 1S/C16H14ClN3O/c17-12-7-5-11 (6-8-12)15-19-14-4-2-1-3-13 (14)16 (20-15)18-9-10-21/h1-8,21H,9-10H2, (H,18,19,20) . This indicates the presence of a 4-chlorophenyl group, a quinazolinyl group, and an aminoethanol group in the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives are complex and often involve multiple steps . The starting 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Physical And Chemical Properties Analysis
“2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol” is a solid at room temperature . It has a molecular weight of 299.76 . Its InChI code is 1S/C16H14ClN3O/c17-12-7-5-11 (6-8-12)15-19-14-4-2-1-3-13 (14)16 (20-15)18-9-10-21/h1-8,21H,9-10H2, (H,18,19,20) .Scientific Research Applications
Antibacterial Activity
Quinazoline derivatives, including 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, have demonstrated significant antibacterial properties. Researchers have investigated their efficacy against both Gram-negative and Gram-positive bacteria. Notably, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) exhibited potent in vitro antimicrobial activity against Staphylococcus aureus .
Anticancer Properties
Quinazoline-based compounds have shown promise in cancer research. Some quinazolines have been approved as drugs, such as erlotinib and gefitinib, used to treat lung and pancreatic cancers. Investigating the specific anticancer mechanisms of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol could reveal novel pathways for cancer therapy .
Neuroprotective Effects
Given the compound’s structural features, it may have neuroprotective properties. Investigating its impact on neuronal health and potential applications in neurodegenerative diseases could be worthwhile.
Future Directions
Quinazolinone derivatives, including “2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on further exploring these activities and developing new quinazolinone-based drugs.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Such factors can significantly impact the effectiveness of many compounds .
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWPGSFVACWFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364545 | |
Record name | ZINC01807498 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
315715-77-6 | |
Record name | ZINC01807498 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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